N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Descripción general

Descripción

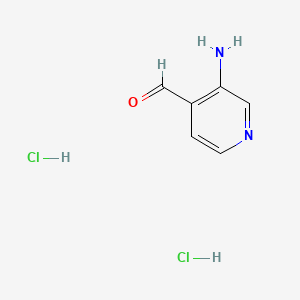

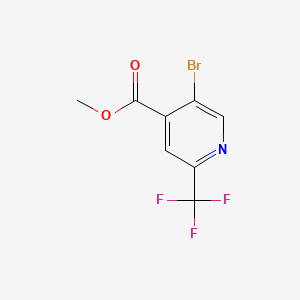

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O2. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide involves the acetylation of amines . It is used as a general chemical reagent in the synthesis of pharmaceutically active compounds and inhibitors . It is also used in the production of b-Raf inhibitors for the treatment of cancer .Molecular Structure Analysis

The asymmetric unit of the title compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio. The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .Chemical Reactions Analysis

N-(5-bromo-2-methoxypyridin-3-yl)acetamide binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.Physical And Chemical Properties Analysis

N-(5-bromo-2-methoxypyridin-3-yl)acetamide has a molecular weight of 245.076. Its physical properties include a refractive index n20/D of 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Medicinal Chemistry

“N-(5-bromo-2-methoxypyridin-3-yl)acetamide” is a compound that can be used as an intermediate in the synthesis of various pharmaceutical agents. Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to create inhibitors for certain enzymes or receptors within the body, contributing to treatments for diseases where such inhibition is beneficial .

Material Science

In material science, this compound could be utilized in the creation of novel materials with specific electronic or optical properties. Its molecular structure allows for the introduction of additional functional groups that can alter the physical characteristics of the material, potentially leading to advancements in semiconductors or photovoltaic cells .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as Suzuki cross-coupling, to produce a wide range of pyridine-based derivatives. These derivatives are valuable in synthesizing complex organic molecules for research and industrial purposes .

Liquid Crystal Technology

The pyridine moiety in “N-(5-bromo-2-methoxypyridin-3-yl)acetamide” makes it a candidate for the synthesis of chiral dopants for liquid crystals. These dopants can influence the properties of liquid crystals, which are used in displays and other optical devices. The ability to fine-tune these properties is crucial for the development of advanced display technologies .

Biological Activities

Research has shown that pyridine derivatives can exhibit various biological activities. By synthesizing derivatives of “N-(5-bromo-2-methoxypyridin-3-yl)acetamide,” scientists can explore their potential as bioactive molecules. This includes studying their anti-thrombolytic, biofilm inhibition, and haemolytic activities, which could lead to new treatments or diagnostic tools .

Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion in the body. “N-(5-bromo-2-methoxypyridin-3-yl)acetamide” and its derivatives can be studied to understand their pharmacokinetic profiles, which is essential for drug development. This research can help in predicting how the compound behaves in vivo and its suitability as a drug candidate .

Druglikeness and Lead Optimization

The concept of druglikeness is used to assess the potential of a compound to become a successful drug. “N-(5-bromo-2-methoxypyridin-3-yl)acetamide” can be evaluated for its druglikeness properties, such as Lipinski’s rule of five, and optimized as a lead compound in drug discovery. This involves modifying its structure to improve its efficacy, selectivity, and safety profile .

Safety and Regulatory Compliance

Lastly, the safety profile of “N-(5-bromo-2-methoxypyridin-3-yl)acetamide” must be thoroughly assessed. This includes determining its toxicity, potential hazards, and appropriate handling precautions. Ensuring regulatory compliance is crucial for the compound’s use in research and potential therapeutic applications .

Safety and Hazards

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P302 + P352 - P305 + P351 + P338, suggesting that if on skin, wash with plenty of water, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYRNQHUIOWPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732512 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |

CAS RN |

1257553-90-4 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)